![molecular formula C16H12N2O4S B2421114 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid CAS No. 577790-52-4](/img/structure/B2421114.png)
3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid is an interesting organic molecule. Its structure features a fusion of several chemical groups, including a thiazolidinedione ring, pyrrole, and benzoic acid moiety. This intricate arrangement allows the compound to exhibit unique chemical and biological properties, making it valuable for scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps:
Formation of the thiazolidinedione moiety: Starting from commercially available precursors, the thiazolidinedione ring is synthesized via a cyclization reaction, often involving a condensation step with a thioamide.
Formation of the pyrrole ring: The pyrrole unit is typically constructed using a [3+2] cycloaddition reaction.
Coupling Reactions: The thiazolidinedione and pyrrole rings are then connected through a series of coupling reactions, often involving the formation of an aldimine linkage.
Introduction of the benzoic acid moiety: This final step involves the acylation of the intermediate product with a substituted benzoic acid derivative.
Industrial Production Methods
For large-scale production, the synthetic routes may be optimized to enhance yield and reduce costs:
Automated Chemical Synthesis: Utilizing robotic synthesis machinery to automate the chemical steps.
Green Chemistry Approaches: Incorporating eco-friendly solvents and reagents to minimize environmental impact.
Catalysis: Employing catalytic systems to improve reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation at the methyl and thiazolidinedione groups.
Reduction: Reduction reactions can occur at the carbonyl functionalities in the thiazolidinedione ring.
Substitution: Electrophilic aromatic substitution is possible on the benzoic acid ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro groups, sulfonic acids.
Major Products
Oxidation Products: Corresponding carboxylic acids and sulfoxides.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated or nitrosubstituted derivatives.
Aplicaciones Científicas De Investigación
The compound has a wide array of scientific applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in material science for creating novel polymers and as an intermediate in dye manufacturing.
Mecanismo De Acción
The precise mechanism of action depends on the specific application:
Enzyme Inhibition: The thiazolidinedione ring interacts with the active site of enzymes, blocking their activity.
Signal Transduction: The compound may interact with cellular receptors, modulating signal transduction pathways.
Binding to DNA/RNA: The pyrrole and benzoic acid moieties may intercalate with nucleic acids, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-imidazol-1-yl}benzoic acid: : Similar but features an imidazole ring instead of a pyrrole ring.
3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}benzoic acid: : Contains an indole ring instead of a pyrrole ring.
Unique Features
The uniqueness of 3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Hope you found that helpful, even interesting! What made you ask about this compound, in particular?
Propiedades
IUPAC Name |
3-[2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-17-14(19)13(23-16(17)22)9-12-6-3-7-18(12)11-5-2-4-10(8-11)15(20)21/h2-9H,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCSRIZWNIZTNG-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC=CC(=C3)C(=O)O)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CN2C3=CC=CC(=C3)C(=O)O)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
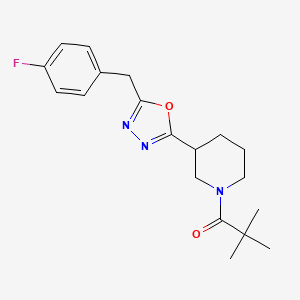
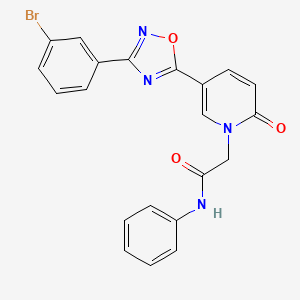
![N'-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide](/img/structure/B2421033.png)
![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2421034.png)

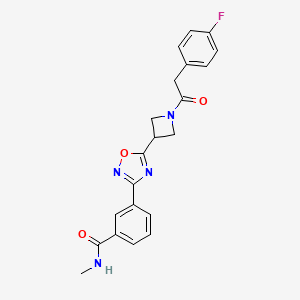
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2421041.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B2421042.png)
![[4-(Cyclopropylmethyl)oxan-4-yl]methanamine](/img/structure/B2421043.png)
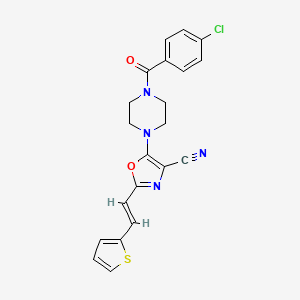
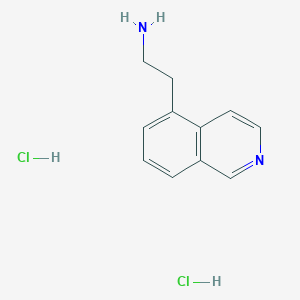

![4-Amino-3-{[(3-methylphenyl)methyl]carbamoyl}-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)
